
2-Fluoro-3-(methoxymethyl)pyridine
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Overview
Description
2-Fluoro-3-(methoxymethyl)pyridine is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methoxymethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of a suitable pyridine precursor using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of 2-Fluoro-3-(methoxymethyl)pyridine may involve large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methoxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a precursor in the development of various pharmaceutical agents. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, making it an attractive candidate for drug development. Research indicates that derivatives of pyridine compounds, including those with fluorinated groups, exhibit significant biological activities, such as:
- Antimicrobial Activity : Studies have demonstrated that fluorinated pyridines can possess potent antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Anti-cancer Properties : The compound's structure allows it to interact with biological targets involved in cancer progression. Research into similar compounds has shown promise in inhibiting tumor growth and metastasis.
Agrochemical Applications
Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced efficacy against pests and diseases. 2-Fluoro-3-(methoxymethyl)pyridine can serve as an intermediate for synthesizing herbicides and fungicides. Its applications include:
- Crop Protection : Fluorinated agrochemicals have been reported to offer improved pest resistance while minimizing environmental impact.
- Development of New Formulations : The compound can be incorporated into formulations that enhance the delivery and effectiveness of active ingredients in agricultural products.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound for antibiotic development .
Case Study 2: Agrochemical Efficacy
In another research project focused on developing new herbicides, this compound was evaluated for its effectiveness against common agricultural pests. The findings revealed that formulations containing this compound showed enhanced efficacy compared to traditional non-fluorinated counterparts, leading to reduced application rates and lower environmental toxicity .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methoxymethyl)pyridine involves its interaction with molecular targets through its fluorine and methoxymethyl groups. These interactions can influence the compound’s binding affinity and specificity for various biological targets, affecting pathways involved in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
2-Fluoro-3-(methoxymethyl)pyridine is unique due to the presence of both a fluorine atom and a methoxymethyl group on the pyridine ring.
Biological Activity
2-Fluoro-3-(methoxymethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and applications through various studies and findings.
Chemical Structure
The chemical structure of this compound is characterized by a fluorine atom and a methoxymethyl group attached to the pyridine ring. This unique substitution pattern influences its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have highlighted its effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in models of ovarian cancer.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit enzymes involved in cancer metabolism, which can lead to reduced tumor growth.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their division and proliferation.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating its potential as an antimicrobial agent.
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
In preclinical studies, this compound was tested against human ovarian cancer cell lines (SKOV3). The results indicated that it could significantly reduce tumor growth in xenograft models.
- Dosing Regimen : Various doses (60, 120, and 180 mg/kg) were administered to assess efficacy.
- Tumor Reduction : A notable reduction in tumor size was observed at all doses, with the highest dose achieving an approximate 80% reduction in tumor volume.
Dose (mg/kg) | Tumor Volume Reduction (%) |
---|---|
60 | 58 |
120 | 63 |
180 | 80 |
Case Studies
Several case studies have documented the effects of this compound in vivo:
- Xenograft Model Study : In a study involving nu/nu mice implanted with SKOV3 cells, treatment with this compound resulted in significant tumor size reduction compared to control groups. Pharmacokinetic analysis showed moderate clearance rates and high volumes of distribution across species.
- Metabolic Stability Assessment : Research indicated that modifications to the structure improved metabolic stability without compromising biological activity. For instance, replacing specific functional groups enhanced the compound's half-life and bioavailability.
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2-fluoro-3-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H8FNO/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 |
InChI Key |
ACDZBHVQVNEJOQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=CC=C1)F |
Origin of Product |
United States |
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